molecular formula C17H17BrN6O2S B2982005 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine CAS No. 1396849-66-3

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine

Katalognummer: B2982005
CAS-Nummer: 1396849-66-3
Molekulargewicht: 449.33
InChI-Schlüssel: KNCGRQDEJKLFIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H17BrN6O2S and its molecular weight is 449.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN4O3SC_{19}H_{20}BrN_4O_3S, with a molecular weight of approximately 471.8 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a bromophenyl sulfonyl group, which are known to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide functionalities often exhibit significant antibacterial properties. In a study evaluating similar piperazine derivatives, compounds demonstrated potent activity against various bacterial strains, with IC50 values ranging from 2 to 10 µM . The presence of the bromophenyl group is hypothesized to enhance this activity through increased lipophilicity and better membrane penetration.

2. Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been documented for related compounds. For instance, derivatives containing similar structural motifs showed IC50 values for AChE inhibition in the range of 1.13 to 2.14 µM . This suggests that the target compound may also possess enzyme inhibitory properties, potentially making it useful in treating conditions like Alzheimer's disease.

3. Cytotoxicity Studies

Cytotoxic effects were evaluated using human fibroblast cell lines (L929). Data revealed that certain derivatives displayed selective cytotoxicity; for instance, one derivative exhibited an IC50 value of 120.6 µM, indicating lower toxicity compared to other tested compounds . This highlights the importance of structural modifications in enhancing therapeutic profiles while minimizing adverse effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzyme Active Sites: The sulfonamide group may mimic natural substrates, allowing for competitive inhibition of target enzymes.
  • Receptor Binding: The imidazole and piperazine rings can engage with specific receptors or enzymes involved in neurotransmitter regulation, influencing neurochemical pathways.

Case Study 1: MAO Inhibition

A related study on pyridazinone derivatives demonstrated significant inhibition of monoamine oxidase (MAO) enzymes, crucial for neurodegenerative disease management. The most potent derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, suggesting that structural similarities may confer similar properties to our target compound .

Case Study 2: Antibacterial Efficacy

In a comparative study on various piperazine derivatives, those incorporating sulfonamide groups showed enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli, yielding promising results with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .

Eigenschaften

IUPAC Name

3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2S/c18-14-1-3-15(4-2-14)27(25,26)24-11-9-22(10-12-24)16-5-6-17(21-20-16)23-8-7-19-13-23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGRQDEJKLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.